molecular formula C12H18N4O3S B8139076 N-((4-Oxo-4,6,7,8,9,10-Hexahydropyrimido[1,2-A][1,4]Diazepin-2-Yl)Methyl)Cyclopropanesulfonamide

N-((4-Oxo-4,6,7,8,9,10-Hexahydropyrimido[1,2-A][1,4]Diazepin-2-Yl)Methyl)Cyclopropanesulfonamide

Cat. No.: B8139076
M. Wt: 298.36 g/mol
InChI Key: GXDSJWWKDMKYAZ-UHFFFAOYSA-N
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Description

N-((4-Oxo-4,6,7,8,9,10-Hexahydropyrimido[1,2-A][1,4]Diazepin-2-Yl)Methyl)Cyclopropanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropane ring and a sulfonamide group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Oxo-4,6,7,8,9,10-Hexahydropyrimido[1,2-A][1,4]Diazepin-2-Yl)Methyl)Cyclopropanesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimido[1,2-A][1,4]diazepine core, followed by the introduction of the cyclopropane ring and the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-((4-Oxo-4,6,7,8,9,10-Hexahydropyrimido[1,2-A][1,4]Diazepin-2-Yl)Methyl)Cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-((4-Oxo-4,6,7,8,9,10-Hexahydropyrimido[1,2-A][1,4]Diazepin-2-Yl)Methyl)Cyclopropanesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-Oxo-4,6,7,8,9,10-Hexahydropyrimido[1,2-A][1,4]Diazepin-2-Yl)Methyl)Cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-Oxo-4,6,7,8,9,10-Hexahydropyrimido[1,2-A][1,4]Diazepin-2-Yl)Methyl)Cyclopropanesulfonamide stands out due to its unique combination of a cyclopropane ring and a sulfonamide group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[(4-oxo-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a][1,4]diazepin-2-yl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3S/c17-12-6-9(7-14-20(18,19)10-2-3-10)15-11-8-13-4-1-5-16(11)12/h6,10,13-14H,1-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDSJWWKDMKYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=NC(=CC(=O)N2C1)CNS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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